
2-(4-Acetyl-2-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-2-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-acetyl-2-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-2-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method is the reaction of 4-acetylphenylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to form the iodinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Acetyl-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(4-Carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-Acetylphenyl)acetic acid.
Substitution: 2-(4-Acetyl-2-azidophenyl)acetic acid.
科学的研究の応用
2-(4-Acetyl-2-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Acetyl-2-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity for target molecules.
類似化合物との比較
Similar Compounds
2-(4-Iodophenyl)acetic acid: Similar structure but lacks the acetyl group.
4-Iodophenylacetic acid: Similar structure but with the iodine atom in a different position.
2-Iodophenylacetic acid: Similar structure but lacks the acetyl group and has the iodine atom in a different position.
Uniqueness
2-(4-Acetyl-2-iodophenyl)acetic acid is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical reactivity and potential applications. The acetyl group can participate in various chemical reactions, while the iodine atom can be used for radiolabeling and halogen bonding interactions.
特性
分子式 |
C10H9IO3 |
|---|---|
分子量 |
304.08 g/mol |
IUPAC名 |
2-(4-acetyl-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |
InChIキー |
VIEMMGCENFMHFN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



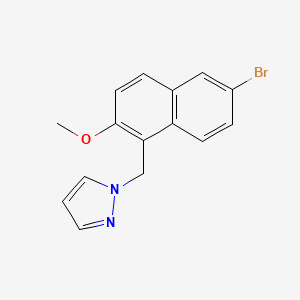

![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
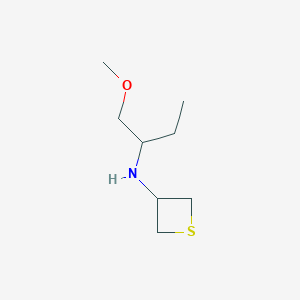
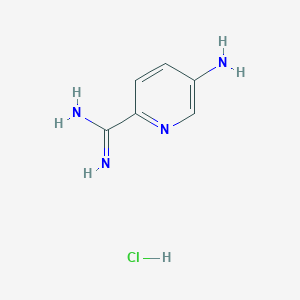
![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
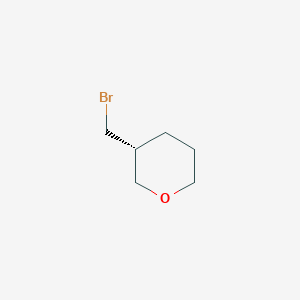
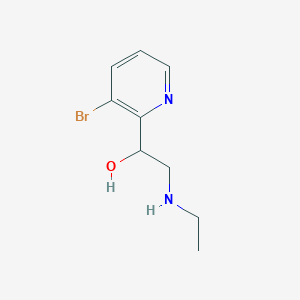
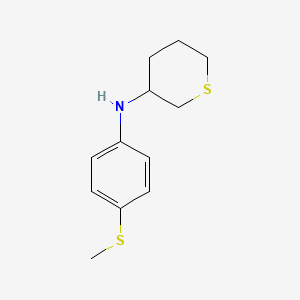

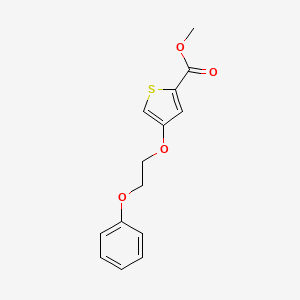
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
